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Compound of Interest

Compound Name: Methylsulfate

Cat. No.: B1228091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects and
cytotoxicity of two prominent methylsulfate compounds: Dimethyl Sulfate (DMS) and Methyl
Methanesulfonate (MMS). Due to their potent alkylating properties, both DMS and MMS are of
significant interest in toxicological research and as reference compounds in the development of
genotoxic and cytotoxic drugs. This document details their mechanisms of action, quantitative
toxicity data, relevant experimental protocols, and the cellular signaling pathways they impact.

Introduction to Methylsulfates

Dimethyl sulfate and methyl methanesulfonate are monofunctional alkylating agents known for
their ability to introduce methyl groups onto nucleophilic sites of cellular macromolecules, most
notably DNA. This activity is the primary driver of their cytotoxic and genotoxic effects. While
both are used in chemical synthesis and research, their high toxicity necessitates careful
handling and a thorough understanding of their biological consequences.

Dimethyl Sulfate (DMS) is a volatile, colorless to pale yellow oily liquid. It is a potent
methylating agent used in the manufacture of many organic chemicals. Its high vapor pressure
and ability to be absorbed through the skin, mucous membranes, and gastrointestinal tract
make it a significant occupational hazard.

Methyl Methanesulfonate (MMS) is another powerful alkylating agent commonly used in
genetic and cancer research to induce DNA methylation and study DNA repair mechanisms.
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Unlike the gaseous nature of DMS at room temperature, MMS is a liquid, which can simplify its
handling in a laboratory setting, though it remains highly toxic and carcinogenic.

Quantitative Cytotoxicity Data

The cytotoxicity of DMS and MMS has been evaluated in numerous in vivo and in vitro
systems. The following tables summarize key quantitative data, providing a comparative look at
their potency.

ble 1: In Vi - [ I |

. Route of
Compound Species . . LD50/LC50 Reference
Administration
Dimethyl Sulfate Rat Oral 205 - 440 mg/kg [1]
Mouse Oral 140 mg/kg [1]
Rat Subcutaneous 100 mg/kg [1]
Rat Inhalation 45 ppm (4 hours)  [2]
Methyl
Methanesulfonat  Rat Oral 225 mg/kg [3]
e
Mouse Oral 290 mg/kg [3]
Amphipod ) 23.6 mg/L (48
o ) Aquatic
(Quadrivisio lutzi) hours)

Table 2: In Vitro Cytotoxicity Data (IC50)
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. Incubation
Compound Cell Line Assay . IC50 Reference
Time
) Cytotoxic
Dimethyl
CHO CHO/HGPRT 1 hour effects [4]
Sulfate
observed
Significant
Methyl ) o
Chicken o cytotoxicity at
Methanesulfo Cell Viability 1 hour [5]
Macrophages 1 mMand5
nate
mM
Apoptosis
H1299 (p53- ) N induced at
o Apoptosis Not Specified [6]
deficient) 400 uM and
800 uM
Apoptosis
Hep3B (p53- ) N induced at
o Apoptosis Not Specified [6]
deficient) 400 uM and
800 pM

Note: IC50 values for DMS and MMS are highly dependent on the cell line, exposure duration,

and the specific endpoint being measured. The data presented represents a selection from

available literature.

Mechanism of Action: DNA Alkylation

The primary mechanism underlying the cytotoxicity of both DMS and MMS is their ability to act

as alkylating agents, transferring a methyl group to cellular macromolecules. DNA is a principal

target, and methylation of DNA bases can lead to a cascade of downstream effects, including

mutagenesis, cytotoxicity, and carcinogenicity.

Both DMS and MMS methylate DNA, but they exhibit different preferences for the atoms they
target. DMS primarily methylates nitrogen atoms in DNA bases, with the N7 position of guanine

and the N3 position of adenine being the most frequent sites of methylation[7]. MMS also

predominantly methylates these nitrogen atoms|[7]. These methylation events can destabilize

the glycosidic bond, leading to the formation of apurinic/apyrimidinic (AP) sites. If left
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unrepaired, these lesions can block DNA replication and transcription, leading to cell cycle
arrest and apoptosis.

Signaling Pathways Activated by Methylsulfate-
Induced DNA Damage

The cellular response to DNA damage induced by DMS and MMS involves a complex network
of signaling pathways aimed at repairing the damage or, if the damage is too severe, initiating

programmed cell death. A key pathway activated is the DNA Damage Response (DDR), which
is orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and
Rad3-related).

Upon detection of DNA lesions, ATM and ATR are activated and, in turn, phosphorylate a host
of downstream targets to coordinate the cellular response. This includes the activation of
checkpoint kinases Chk1 and Chk2, which mediate cell cycle arrest, allowing time for DNA
repair. A crucial downstream effector is the tumor suppressor protein p53, which can be
stabilized and activated by ATM/ATR signaling. Activated p53 can then induce the expression
of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).
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Preparation
1. Cell Culture
(e.g., CHO, HelLa)

2. Seed Cells
(96-well plate)

3. Prepare Methylsulfate Dilutions
(in fume hood)

'

4. Treat Cells
(various concentrations)

5. Perform Cytotoxicity Assay
(e.g., MTT, Neutral Red)

Data Analysis

6. Measure Absorbance

l

7. Calculate % Viability

8. Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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